molecular formula C10H18FNO4 B598946 Boc-3-fluoro-DL-valine CAS No. 171348-52-0

Boc-3-fluoro-DL-valine

Cat. No.: B598946
CAS No.: 171348-52-0
M. Wt: 235.255
InChI Key: OFCALSFZTOBZCI-UHFFFAOYSA-N
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Description

Boc-3-fluoro-DL-valine is a synthetic amino acid derivative used primarily in research and development. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the valine structure. The molecular formula of this compound is C10H18FNO4, and its molecular weight is 235.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-fluoro-DL-valine can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 3-fluoro-DL-valine with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Boc-3-fluoro-DL-valine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

Boc-3-fluoro-DL-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3-fluoro-DL-valine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom can alter the electronic properties of the valine residue, affecting its interactions with other amino acids and molecular targets. This can lead to changes in enzyme activity, protein stability, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-DL-valine: Similar to Boc-3-fluoro-DL-valine but lacks the Boc protecting group.

    3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with three fluorine atoms attached to the alanine structure.

    5,5,5-Trifluoro-DL-leucine: A fluorinated leucine derivative with three fluorine atoms.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthetic procedures, while the fluorine atom imparts unique electronic properties that can influence the behavior of peptides and proteins .

Properties

IUPAC Name

3-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(4,5)11/h6H,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCALSFZTOBZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171348-52-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-methylbutanoic acid
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